6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid
Description
6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is a brominated indazole derivative featuring a unique (2-methoxyethoxy)methyl substituent at the 1-position and a carboxylic acid group at the 3-position of the indazole core. This compound is structurally analogous to other indazole-based carboxylic acids but distinguishes itself through its ether-containing side chain, which may influence pharmacokinetic parameters such as bioavailability and metabolic stability .
Properties
CAS No. |
936923-49-8 |
|---|---|
Molecular Formula |
C12H13BrN2O4 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
InChI Key |
AHVUOSIKNVMZHF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes like proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
6-Bromo-1-Methyl-1H-Indazole-3-Carboxylic Acid
- Substituents : Methyl group at 1-position.
- Molecular Formula : C₉H₇BrN₂O₂.
- Molecular Weight : 255.07 g/mol.
- Key Properties :
- Applications : Widely used as a building block in kinase inhibitor synthesis.
6-Bromo-3-Ethyl-1H-Indazole
- Substituents : Ethyl group at 3-position instead of carboxylic acid.
- Molecular Formula : C₉H₉BrN₂.
- Molecular Weight : 225.09 g/mol.
- Key Differences :
Methyl 6-Bromo-1H-Indazole-3-Carboxylate
4-Bromo-3-Hydroxy-1H-Indazole-6-Carboxylic Acid
- Substituents : Bromine at 4-position, hydroxyl at 3-position.
- Molecular Formula : C₈H₅BrN₂O₃.
- Molecular Weight : 257.04 g/mol.
- Bromine position alters electronic distribution, affecting reactivity .
Physico-Chemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₅BrN₂O₄ | 357.18 | ~2.8–3.0 | ~420–430 | (2-Methoxyethoxy)methyl, COOH |
| 6-Bromo-1-Methyl-1H-Indazole-3-COOH | C₉H₇BrN₂O₂ | 255.07 | 2.86 | 436.5 | Methyl, COOH |
| 6-Bromo-3-Ethyl-1H-Indazole | C₉H₉BrN₂ | 225.09 | N/A | N/A | Ethyl |
| Methyl 6-Bromo-1H-Indazole-3-Carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | N/A | N/A | Methyl ester |
Functional Implications
- Solubility: The (2-methoxyethoxy)methyl group in the target compound likely enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or ethyl substituents, which are more lipophilic .
- Synthetic Utility : Carboxylic acid derivatives (e.g., target compound, 6-bromo-1-methyl analogue) are preferred for conjugation reactions (e.g., amide bond formation), whereas esters serve as intermediates for prodrug strategies .
- Biological Activity : Bromine at the 6-position is conserved across analogues, suggesting a role in halogen bonding with biological targets. The (2-methoxyethoxy)methyl group may reduce metabolic clearance compared to smaller alkyl groups .
Biological Activity
6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid is . The compound features a bromine atom, a methoxyethoxy group, and a carboxylic acid functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that indazole derivatives exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid have been explored in several studies:
Anticancer Activity
Indazole derivatives have been studied for their potential as anticancer agents. For instance, compounds similar to 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is still limited.
The mechanisms through which 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in signaling pathways related to inflammation and cell growth.
Research Findings
Case Studies
Recent case studies have highlighted the potential therapeutic applications of indazole derivatives in treating neurodegenerative diseases such as Alzheimer's. The role of compounds like 6-Bromo-1-[(2-methoxyethoxy)methyl]-1H-indazole-3-carboxylic acid as partial agonists at nicotinic acetylcholine receptors suggests their utility in enhancing cognitive function and providing neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
